molecular formula C11H14F2O B12299361 2,2-Difluoro-2-mesitylethan-1-ol

2,2-Difluoro-2-mesitylethan-1-ol

Cat. No.: B12299361
M. Wt: 200.22 g/mol
InChI Key: NEZMHRDKPCBSTB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-mesitylethan-1-ol: is an organic compound with the molecular formula C11H14F2O . This compound is characterized by the presence of two fluorine atoms and a mesityl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 2,2-Difluoro-2-mesitylethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of difluoroacetates using reducing agents such as lithium aluminum hydride . The reaction typically takes place at low temperatures, ranging from -20°C to 0°C, to ensure high yield and purity.

Industrial Production Methods:

For industrial-scale production, the process involves the use of readily available raw materials and efficient reaction conditions. The reduction of methyl or ethyl difluoroacetate with lithium aluminum hydride is a preferred method due to its simplicity and scalability . This method allows for the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

2,2-Difluoro-2-mesitylethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions include various fluorinated derivatives, ketones, aldehydes, and substituted ethan-1-ol compounds.

Scientific Research Applications

2,2-Difluoro-2-mesitylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-mesitylethan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and other biomolecules . This makes it an effective inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

2,2-difluoro-2-(2,4,6-trimethylphenyl)ethanol

InChI

InChI=1S/C11H14F2O/c1-7-4-8(2)10(9(3)5-7)11(12,13)6-14/h4-5,14H,6H2,1-3H3

InChI Key

NEZMHRDKPCBSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CO)(F)F)C

Origin of Product

United States

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